Lipophilicity Comparison: 6-(Cyclohex-1-en-1-yl)pyridin-3-amine vs. 6-Phenylpyridin-3-amine
The target compound exhibits a modest increase in computed lipophilicity relative to the fully aromatic phenyl analog, potentially influencing membrane permeability and non-specific binding profiles. Based on PubChem XLogP3-AA values, 6-(cyclohex-1-en-1-yl)pyridin-3-amine has an XLogP3 of 1.9 [1], while 6-phenylpyridin-3-amine has an XLogP3 of 1.8 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 6-Phenylpyridin-3-amine, XLogP3-AA = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 and 2025.09.15, respectively) |
Why This Matters
The 0.1 log unit increase in XLogP3 may translate to slightly improved passive membrane diffusion or altered off-target binding, which can be critical when fine-tuning compound properties in a lead optimization campaign.
- [1] PubChem. 6-(Cyclohex-1-en-1-yl)pyridin-3-amine. PubChem CID 45788702. Computed Descriptors – XLogP3-AA. Accessed 2026-04-22. View Source
- [2] PubChem. 6-Phenylpyridin-3-amine. PubChem CID 2762877. Computed Descriptors – XLogP3-AA. Accessed 2026-04-22. View Source
